molecular formula C22H28N2O4S B6571430 2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide CAS No. 946213-43-0

2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide

Cat. No.: B6571430
CAS No.: 946213-43-0
M. Wt: 416.5 g/mol
InChI Key: CUDQMYUOZDFZAP-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide is a tetrahydroquinoline-derived acetamide compound featuring a propane-1-sulfonyl group at the 1-position of the tetrahydroquinoline core and a 4-ethoxyphenylacetamide substituent at the 6-position. Its synthesis likely follows methodologies analogous to related tetrahydroquinoline derivatives, such as nucleophilic substitution or sulfonylation reactions, as seen in , and 3 .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-14-29(26,27)24-13-5-6-18-16-19(9-12-21(18)24)23-22(25)15-17-7-10-20(11-8-17)28-4-2/h7-12,16H,3-6,13-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQMYUOZDFZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, also known by its ChemDiv Compound ID L525-0421, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It was evaluated against a panel of approximately sixty cancer cell lines representing various types of cancer. The findings indicated that the compound exhibited low levels of anticancer activity; however, certain leukemia cell lines showed slight sensitivity at a concentration of 10 µM .

Table 1: Summary of Anticancer Activity

Cancer TypeSensitivity LevelConcentration (µM)
LeukemiaSlightly Sensitive10
MelanomaNot Sensitive10
LungNot Sensitive10
ColonNot Sensitive10
CNSNot Sensitive10
OvarianNot Sensitive10
RenalNot Sensitive10
ProstateNot Sensitive10
BreastNot Sensitive10

The mechanism by which 2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide exerts its effects involves interactions with specific molecular targets such as enzymes or receptors. The sulfonyl group is particularly significant in facilitating these interactions, which may lead to modulation of cellular pathways associated with cancer progression .

Study on Anticancer Properties

In a notable study published in the Journal of Medicinal Chemistry, the compound was subjected to in vitro evaluations where it was tested against multiple cancer cell lines. The results indicated that while the overall activity was modest, certain modifications to the chemical structure could enhance its efficacy against specific cancer types .

Comparative Analysis

In comparison with similar compounds featuring tetrahydroquinoline structures, this compound's unique substitution pattern contributes to its distinct biological profile. For instance, derivatives with different functional groups have shown varying degrees of anticancer activity and selectivity for cancer cell types .

Scientific Research Applications

Overview

The compound 2-(4-ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide , also known as L525-0421 , is a synthetic molecule that has garnered attention in various scientific fields due to its unique chemical structure and potential therapeutic applications. This article explores its applications in medicinal chemistry, particularly focusing on its role in drug discovery and development.

Anticancer Activity

One of the most promising applications of this compound is in the field of oncology. Research indicates that compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The incorporation of the tetrahydroquinoline scaffold is believed to enhance the compound's ability to interact with biological targets involved in cancer progression.

Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were evaluated for their anticancer properties. Results demonstrated that modifications at the nitrogen and sulfur positions significantly increased potency against breast cancer cells .

Anti-inflammatory Properties

The sulfonamide group present in the compound has been linked to anti-inflammatory effects. Compounds with sulfonamide functionalities are known to inhibit certain pathways involved in inflammation.

Case Study : A research article highlighted the efficacy of sulfonamide derivatives in reducing inflammation in animal models by inhibiting COX enzymes, which play a crucial role in prostaglandin synthesis . This suggests that L525-0421 could be explored further for its anti-inflammatory potential.

Neuroprotective Effects

Emerging studies suggest that compounds containing tetrahydroquinoline structures may provide neuroprotective benefits. This is particularly relevant for conditions such as Alzheimer's disease.

Research Insight : A recent investigation into neuroprotective agents indicated that tetrahydroquinoline derivatives could mitigate oxidative stress and apoptosis in neuronal cells . The potential for L525-0421 to exhibit similar effects warrants further exploration.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The following table summarizes key structural features and their associated biological activities:

Structural FeatureActivity TypeReference
Tetrahydroquinoline scaffoldAnticancer
Sulfonamide groupAnti-inflammatory
Ethoxyphenyl substituentNeuroprotective

Comparison with Similar Compounds

Table 1: Comparison of Sulfonyl/Acyl-Substituted Tetrahydroquinoline Acetamides

Compound Name Molecular Formula Molecular Weight Key Substituents Source (Evidence ID)
2-(4-Ethoxyphenyl)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide C₂₁H₂₆N₂O₅S 418.51 Propane-1-sulfonyl, 4-ethoxyphenyl Target Compound
N-[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-ethoxyphenyl)acetamide (G502-0052) C₂₃H₂₆N₂O₃ 378.47 Cyclopropanecarbonyl, 4-ethoxyphenyl
2-(3-Methoxyphenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (BF22084) C₂₁H₂₆N₂O₅S 418.51 Propane-1-sulfonyl, 3-methoxyphenoxy

Key Observations :

  • Propane-1-sulfonyl vs. Cyclopropanecarbonyl (G502-0052) : The propane-1-sulfonyl group in the target compound may enhance solubility in polar solvents compared to the cyclopropanecarbonyl group in G502-0052, due to the sulfonyl moiety’s strong electron-withdrawing nature .
  • Substituent Position (BF22084): BF22084 shares the propane-1-sulfonyl group but substitutes the 4-ethoxyphenyl with a 3-methoxyphenoxy group. This difference could influence receptor binding affinity, as methoxy and ethoxy groups exhibit distinct electronic and steric effects .

Functional Analogues with Tetrahydroquinoline Cores

Table 2: Comparison of Tetrahydroquinoline Derivatives with Varied Functional Groups

Compound Name Key Functional Groups Biological Relevance Source (Evidence ID)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) 3,4-Dimethoxyphenyl, piperidinylethoxy Orexin 1 receptor antagonism
Ethyl 2-({2-[(benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}amino)acetate (26a) Benzylcarbamoylmethyl, ethoxycarbonyl Not specified (synthetic intermediate)

Key Observations :

  • Receptor Targeting (Compound 20): Compound 20 from demonstrates that substitutions at the 6- and 7-positions of tetrahydroquinolines (e.g., piperidinylethoxy) are critical for orexin 1 receptor selectivity. The target compound’s 4-ethoxyphenyl group may lack comparable spatial or electronic features for this target .
  • Synthetic Intermediates (26a) : Ethyl ester derivatives like 26a are often precursors for amide formation, suggesting that the target compound’s acetamide group could be optimized for stability or bioavailability through similar strategies .

Research Findings and Implications

  • Synthetic Yields : Analogous compounds in and show yields ranging from 24% to 90%, depending on reaction conditions (e.g., alkylation or acylation steps). The propane-1-sulfonyl group in the target compound may require optimized sulfonylation conditions to achieve comparable efficiency .
  • Biological Activity: While direct data on the target compound’s activity is absent, highlights that tetrahydroquinolines with 6-position substituents (e.g., methoxy, benzyloxy) exhibit receptor antagonism. The 4-ethoxyphenyl group in the target compound may confer unique selectivity profiles .
  • In contrast, cyclopropanecarbonyl analogs (e.g., G502-0052) may exhibit higher lipophilicity .

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